Scillarenin 3-O-rhamnoside
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Overview
Description
Scillarenin 3-O-rhamnoside is a naturally occurring glycoside compound found in certain plant species, particularly within the genus Drimia . This compound is known for its potential biological activities and has been the subject of various scientific studies due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Scillarenin 3-O-rhamnoside typically involves the enzymatic rhamnosylation of scillarenin. This process uses α-l-rhamnosidase, an enzyme that hydrolyzes the terminal l-rhamnose of natural glycosides . The reaction conditions often include a controlled temperature and pH to optimize enzyme activity and yield .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of recombinant microorganisms to express α-l-rhamnosidase. This method allows for large-scale production with high efficiency and specificity .
Chemical Reactions Analysis
Types of Reactions
Scillarenin 3-O-rhamnoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycoside moiety, potentially altering its biological activity.
Reduction: Reduction reactions can affect the scillarenin backbone, leading to different derivatives.
Substitution: Substitution reactions, particularly at the rhamnose moiety, can produce a variety of glycoside derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various scillarenin derivatives with modified glycoside moieties, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosylation reactions and enzyme specificity.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its potential therapeutic effects, including anticancer and cardioprotective activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Scillarenin 3-O-rhamnoside involves its interaction with specific molecular targets, such as enzymes and receptors in biological systems. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Quercetin 3-O-rhamnoside: Another glycoside with antioxidant and anti-inflammatory properties.
Isorhamnetin 3-O-rhamnoside: Known for its potential anticancer and cardioprotective effects.
6β-acetoxy scillarenin 3-O-β-d-glucoside: A derivative of scillarenin with modified glycoside moiety.
Uniqueness
Scillarenin 3-O-rhamnoside is unique due to its specific glycoside structure, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C30H42O8 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16?,19-,20+,21-,22+,24-,25-,26?,27-,28-,29+,30-/m0/s1 |
InChI Key |
MYEJFUXQJGHEQK-VHQBXUGUSA-N |
Isomeric SMILES |
CC1[C@@H]([C@@H](C([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |
Origin of Product |
United States |
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